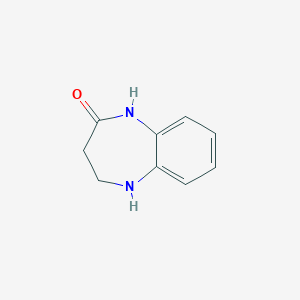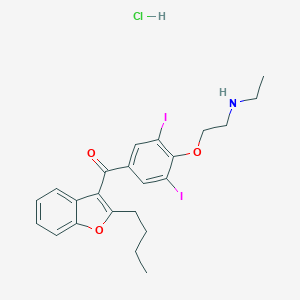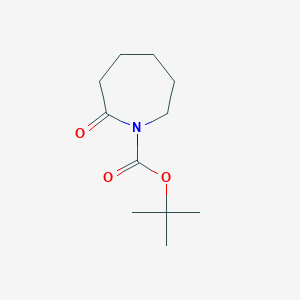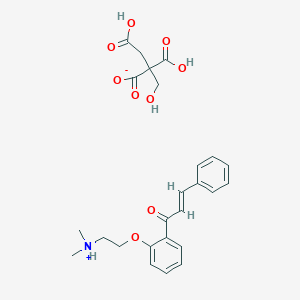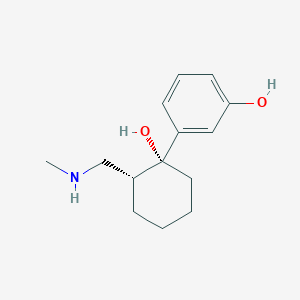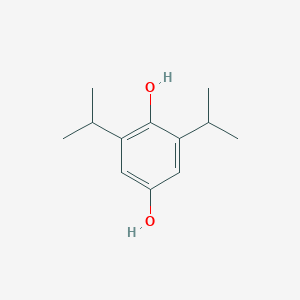
1,4-Benzenediol, 2,6-bis(1-methylethyl)-
説明
The compound 1,4-Benzenediol, 2,6-bis(1-methylethyl)-, also known as di-tert-butyl hydroquinone, is a derivative of hydroquinone with tert-butyl groups substituted at the 2 and 6 positions of the benzene ring. This structure modification can potentially influence its chemical reactivity and physical properties, making it a subject of interest in various chemical research studies.
Synthesis Analysis
The synthesis of related compounds often involves the substitution of hydrogen atoms in a benzene ring with other functional groups. For instance, the synthesis of 1,2-bis[2-(2,4,6-tri-tert-butylphenyl)phosphanediylmethyl]benzene involves the use of tert-butylphenyl groups and a benzene backbone . Although this does not directly describe the synthesis of 1,4-Benzenediol, 2,6-bis(1-methylethyl)-, it provides insight into the synthetic strategies that might be employed for substituted benzene derivatives.
Molecular Structure Analysis
The molecular structure of substituted benzene compounds can be quite complex. For example, the crystal structure of 1,4-bis(1H-1,2,4-triazol-1-methyl)benzene shows a symmetry center at the center of the phenyl ring, with a significant dihedral angle between the planes of the triazole and phenyl rings . This suggests that the molecular structure of 1,4-Benzenediol, 2,6-bis(1-methylethyl)- would also exhibit unique geometric features due to the presence of bulky tert-butyl groups.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of substituted benzene compounds are influenced by their molecular structure. For instance, the basicity of a hexacoordinate silicon compound with a substituted benzene ring was found to be unexpectedly high, which was attributed to the stability of its zwitterionic form and the geometry of the molecule . Similarly, the redox properties of bis(dimesitylphosphino)-substituted benzene derivatives were studied through electrochemical measurements, revealing insights into their electronic characteristics . These findings suggest that 1,4-Benzenediol, 2,6-bis(1-methylethyl)- would also have distinct physical and chemical properties that could be explored through similar analytical techniques.
科学的研究の応用
A study by Mandolesi et al. (2002) demonstrated a process for synthesizing benzene- and pyridinediboronic acids from organotin compounds, with potential applications in creating 1,3- and 1,4-dihydroxybenzenes and other related compounds (Mandolesi, Vaillard, Podestá, & Rossi, 2002).
Dittmer et al. (1992) explored the interaction of 1,4-bis(1-methoxy-1-methylethyl)benzene with BCl3 in CH2Cl2, indicating a complex formation that suggests a mechanism for ion formation (Dittmer, Pask, & Nuyken, 1992).
The study by Chuit et al. (1996) on a silicon compound containing 2,6-bis-[(dimethylamino) methyl]phenyl bis (1,2-benzenediolato)silicate highlighted its unexpected basicity and unique geometric characteristics (Chuit, Corriu, Mehdi, & Reyé, 1996).
Kajigaeshi et al. (1991) demonstrated that 1,4-benzenediols can be oxidized to produce cyclohexadiene diones and polybromo-substituted compounds, which could have implications in various synthetic applications (Kajigaeshi, Morikawa, Fujisaki, Kakinami, & Nishihira, 1991).
Ren-xian Ju (2006) found that certain conditions optimize the synthesis of methylene-bis(1,3-benzenediol)-tetra-glycidyl ether, which impacts the material's transition temperature and heat resistance (Ju Ren-xian, 2006).
特性
IUPAC Name |
2,6-di(propan-2-yl)benzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8,13-14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWIJKBKROBWTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173633 | |
| Record name | 1,4-Benzenediol, 2,6-bis(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Benzenediol, 2,6-bis(1-methylethyl)- | |
CAS RN |
1988-10-9 | |
| Record name | 4-Hydroxy propofol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001988109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenediol, 2,6-bis(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXY PROPOFOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VA35VY5XPX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



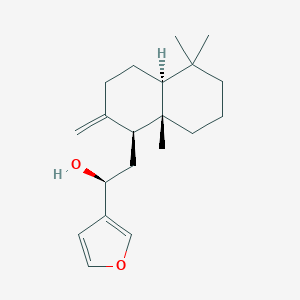
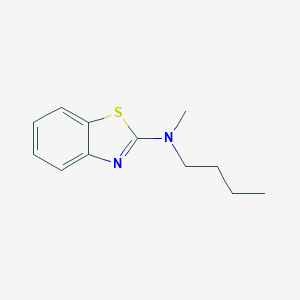
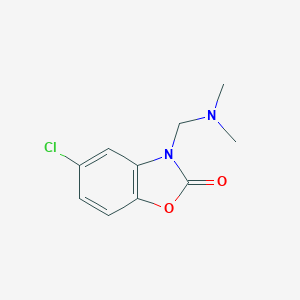
![5,6-Dihydro-4-oxo-4H-thieno[2,3-B]thiine-2-sulfonamide 7,7-dioxide](/img/structure/B22993.png)
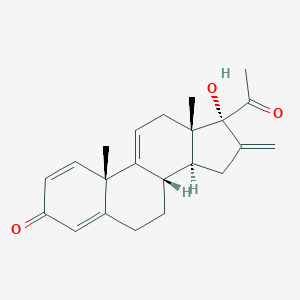
![5,7-Dimethylfuro[2,3-c]pyridine](/img/structure/B23001.png)
![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B23003.png)
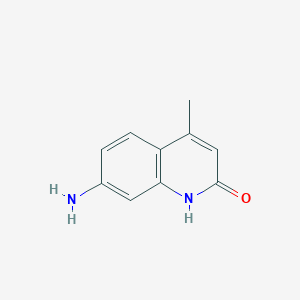
![1-[(1R,2R)-2-Methoxycyclopropyl]ethanone](/img/structure/B23011.png)
